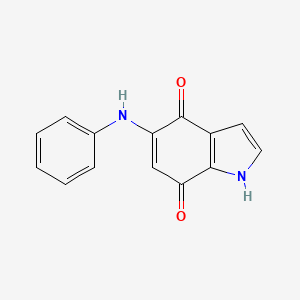
5-Anilino-1H-indole-4,7-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Anilino-1H-indole-4,7-dione: is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals. This compound features an indole core with an anilino group at the 5-position and two ketone groups at the 4 and 7 positions. The unique structure of this compound makes it an interesting subject for research in organic chemistry and medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Anilino-1H-indole-4,7-dione can be achieved through several methods, including:
Fischer Indole Synthesis: This classical method involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions to form the indole core. Subsequent functionalization can introduce the anilino and ketone groups.
Pictet-Spengler Reaction: This method involves the cyclization of a β-arylethylamine with an aldehyde or ketone to form the indole ring system.
Oxidative Cyclization: This method involves the oxidative cyclization of an appropriate precursor to form the indole core with the desired functional groups.
Industrial Production Methods: Industrial production of this compound typically involves large-scale application of the Fischer Indole Synthesis due to its efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the anilino group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the ketone groups, converting them to hydroxyl groups.
Substitution: The anilino group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens, nitrating agents, and sulfonating agents.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Hydroxylated derivatives.
Substitution: Various substituted anilino-indole derivatives.
Applications De Recherche Scientifique
Chemistry: 5-Anilino-1H-indole-4,7-dione is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology: In biological research, this compound is studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Its ability to interact with biological targets makes it a candidate for drug development.
Medicine: The compound’s potential therapeutic properties are explored in medicinal chemistry. It is investigated for its ability to inhibit specific enzymes or receptors involved in disease pathways.
Industry: In the industrial sector, this compound is used in the development of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.
Mécanisme D'action
The mechanism of action of 5-Anilino-1H-indole-4,7-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in cancer cell proliferation, leading to anticancer activity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Indole-3-acetic acid: A plant hormone with a similar indole core.
5-Bromo-1H-indole-4,7-dione: A brominated derivative with similar chemical properties.
1H-Indole-2,3-dione:
Uniqueness: 5-Anilino-1H-indole-4,7-dione is unique due to the presence of both an anilino group and two ketone groups on the indole core. This combination of functional groups provides distinct chemical reactivity and biological activity compared to other indole derivatives.
Propriétés
Numéro CAS |
120602-94-0 |
|---|---|
Formule moléculaire |
C14H10N2O2 |
Poids moléculaire |
238.24 g/mol |
Nom IUPAC |
5-anilino-1H-indole-4,7-dione |
InChI |
InChI=1S/C14H10N2O2/c17-12-8-11(16-9-4-2-1-3-5-9)14(18)10-6-7-15-13(10)12/h1-8,15-16H |
Clé InChI |
ZJYBTIQVBDTHDA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)NC2=CC(=O)C3=C(C2=O)C=CN3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


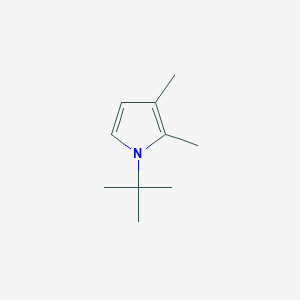

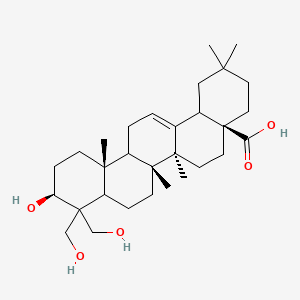


![4H,6H-Thieno[3,4-c]furan, 5,5-dioxide](/img/structure/B14287019.png)

![[2,3-Bis(2-tert-butyl-6-methylphenyl)-4-octoxyphenyl] phosphite](/img/structure/B14287034.png)
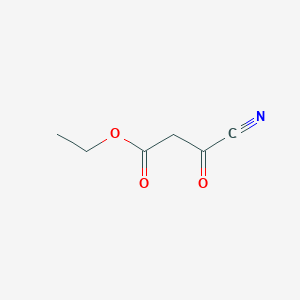
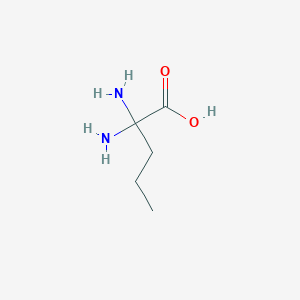
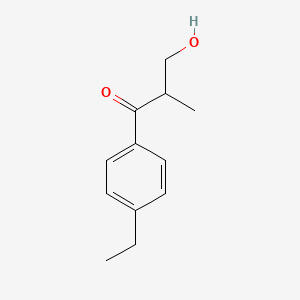
![6-[Bis(7-oxabicyclo[4.1.0]heptan-3-yl)methoxy]-6-oxohexanoate](/img/structure/B14287091.png)


